molecular formula C18H26N2O4S B6763453 N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide

N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide

Cat. No.: B6763453
M. Wt: 366.5 g/mol
InChI Key: IIRCOUCTROPHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a benzodioxole moiety

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-25(22,16-6-7-17-18(12-16)24-13-23-17)19-14-8-10-20(11-9-14)15-4-2-1-3-5-15/h6-7,12,14-15,19H,1-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRCOUCTROPHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)NS(=O)(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is usually introduced through alkylation reactions, where cyclohexyl halides react with the piperidine ring in the presence of a base.

    Synthesis of the Benzodioxole Moiety: The benzodioxole structure is often synthesized from catechol derivatives through cyclization reactions involving formaldehyde or other aldehydes.

    Sulfonamide Formation: The final step involves the reaction of the benzodioxole derivative with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes or receptors.

    Chemical Biology: It can be employed as a probe to investigate the mechanisms of action of sulfonamide-containing drugs.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine and benzodioxole moieties may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonyl chloride: A sulfonyl chloride derivative that can be used as an intermediate in further synthesis.

    N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonic acid: The sulfonic acid form, which may have different solubility and reactivity properties.

Uniqueness

N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. The presence of the sulfonamide group, in particular, can significantly influence its pharmacokinetic and pharmacodynamic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.